molecular formula C6H7BrN2 B140415 3-Bromobenzene-1,2-diamine CAS No. 1575-36-6

3-Bromobenzene-1,2-diamine

Cat. No. B140415
CAS RN: 1575-36-6
M. Wt: 187.04 g/mol
InChI Key: VWYTZNPMXYCBPK-UHFFFAOYSA-N
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Description

3-Bromobenzene-1,2-diamine, also known as 3-bromo-1,2-benzenediamine, is a solid compound with a molecular weight of 187.04 . It is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole as potential inhibitors of protein kinases .


Molecular Structure Analysis

The molecular formula of 3-Bromobenzene-1,2-diamine is C6H7BrN2 . The InChI code is 1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromobenzene-1,2-diamine are not available, it’s known that bromobenzenes can undergo various reactions such as acylation .


Physical And Chemical Properties Analysis

3-Bromobenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 187.04 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

3-Bromobenzene-1,2-diamine: is utilized in the synthesis of quinoxaline derivatives, which are crucial intermediates for the production of various drugs . These derivatives exhibit a wide range of biological activities and are employed in the development of treatments for diseases such as cancer, tuberculosis, and hepatitis C.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the pharmaceutical industry. It is particularly significant in the synthesis of Erdafitinib, a medication approved for the treatment of urothelial carcinoma . The ability to create such intermediates is vital for the development of new therapeutic agents.

Inhibitors of Protein Kinases

3-Bromobenzene-1,2-diamine: is used in preparing isomeric bromo analogues of Benzo-1H-triazole, which act as potential inhibitors of protein kinases . These inhibitors can play a role in the treatment of various diseases by modulating enzymatic activity.

Material Science

In material science, this compound can be used to synthesize substances that contribute to the development of high-efficiency phosphorescent light-emitting diodes and solar cells . These applications are crucial for advancing renewable energy technologies.

Agricultural Chemicals

The synthesis of agricultural chemicals, such as pesticides, herbicides, and insecticides, can involve 3-Bromobenzene-1,2-diamine as a precursor or intermediate . These chemicals are essential for improving crop protection and yield.

Novel Synthesis Methods

3-Bromobenzene-1,2-diamine: is also involved in novel synthesis methods for creating substituted bromobenzenes, which may proceed via a radical mechanism . This has implications for the development of new synthetic pathways in organic chemistry.

NF-κB Activation Inhibition

It is referenced as a component in the NF-κB Activation Inhibitor II, JSH-23, which controls the biological activity of NF-κB . This application is important for research in inflammation and immunology.

Chemical Industry Applications

The compound’s derivatives are used in the chemical industry for various applications, including the production of dyes, pigments, and other fine chemicals .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

While specific future directions for 3-Bromobenzene-1,2-diamine are not available, bromobenzenes are generally of interest in the field of medicinal chemistry due to their potential as kinase inhibitors .

properties

IUPAC Name

3-bromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYTZNPMXYCBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500187
Record name 3-Bromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzene-1,2-diamine

CAS RN

1575-36-6
Record name 3-Bromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-nitrobenzenamine (2.0 g, 11.59 mmol) and 1-bromopyrrolidine-2,5-dione (2.3 g, 12.75 mmol) in MeCN (30 mL) was stirred at 70° C. for 14 h. The reaction mixture was poured into water (100 mL) and stirred at RT for 1 h. The precipitate was filtered and washed with water. The solid was dried under vacuum to afford 3-bromobenzene-1,2-diamine as a yellow solid (2.6 g, 86.7%).
Quantity
2 g
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reactant
Reaction Step One
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2.3 g
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Quantity
30 mL
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Quantity
100 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

A suspension of 2-bromo-6-nitrobenzenamine (2.0 g, 9 mmol) and SnCl2 (10.2 g, 54 mmol) in EtOH (20 mL) was heated at reflux for 2 h, then cooled to RT and concentrated in vacuo. The residue was diluted with EtOAc (100 mL) and washed with saturated NaHCO3 solution (200 mL). The resulting slurry was filtered through a pad of Celite® and washed with EtOAc (50 ml, ×3). The filtrate was washed with saturated NaHCO3, water, and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 3-bromobenzene-1,2-diamine as a brown oil (1.5 g, 90%). MS (ESI): m/z=186.9 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
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Quantity
20 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a stirring slurry of tin(II) chloride dihyrate (11.8 g, 52.3 mmol) in conc. hydrochloric acid (55 mL) was added 2-bromo-6-nitroaniline (2.84 g, 13.1 mmol), and the resulting mixture was stirred at room temperature for 5 minutes—an exotherm was observed. The mixture was then stirred at reflux for 30 minutes. After cooling to room temperature, the slurry was poured onto crushed ice (200 mL), and the pH was adjusted to 14 by the addition of sodium hydroxide pellets. The resulting mixture was washed with diethyl ether (5×100 mL), then the combined organic layers were dried (MgSO4) and concentrated in vacuo. The crude product was purified by chromatography on a Biotage SP1 apparatus, on a 40S silica gel column, eluting with 5% to 50% ethyl acetate in dichloromethane, yielding the product as a yellow-brown oil, which solidified upon standing (2.02 g, 87%) 1H NMR (400 MHz, CDCl3): δ 6.97 (1H, dd, J=1.4, 8.0 Hz), 6.64 (1H, dd, J=1.4, 7.8 Hz), 6.56 (1H, t, J=7.9 Hz), 3.61 (3H, s); m/z (ES+) 187, 189 [MH+].
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromobenzene-1,2-diamine
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Reactant of Route 6
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